molecular formula C16H15BrClNO2 B3451936 3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Cat. No.: B3451936
M. Wt: 368.7 g/mol
InChI Key: CXPSWPRKCDIQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and ethoxy functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide typically involves the following steps:

    Amidation: The formation of the benzamide core is accomplished by reacting the brominated benzene derivative with 5-chloro-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide (C2H5I) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.

    Reduction Products: Compounds with lower oxidation states, such as alcohols or amines.

Scientific Research Applications

3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and ethoxy groups can influence its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-N-(5-chloro-2-methylphenyl)benzamide: Lacks the ethoxy group, which may affect its reactivity and applications.

    3-bromo-N-(5-chloro-2-methylphenyl)pyridin-2-amine:

Uniqueness

3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide is unique due to the combination of bromine, chlorine, and ethoxy functional groups attached to the benzamide core. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-3-21-15-7-5-11(8-13(15)17)16(20)19-14-9-12(18)6-4-10(14)2/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPSWPRKCDIQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N-(5-chloro-2-methylphenyl)-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.